![molecular formula C15H23N3O5S B5568000 (4aR*,7aS*)-1-(2-methoxyethyl)-4-[(3-methylisoxazol-5-yl)acetyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568000.png)
(4aR*,7aS*)-1-(2-methoxyethyl)-4-[(3-methylisoxazol-5-yl)acetyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Organic compounds featuring complex heterocyclic structures, such as the one you've described, often play crucial roles in pharmaceutical and medicinal chemistry. These compounds are synthesized through a series of reactions that introduce various functional groups, forming cyclic structures with potential biological activity.
Synthesis Analysis
The synthesis of complex organic molecules typically involves multi-step reactions, starting from simpler precursors. Reactions may include condensation, cycloaddition, and functional group transformations. For example, the synthesis of pyrazole derivatives can be achieved by reacting β-diketones with hydrazine hydrate, illustrating the type of chemistry that might be involved in synthesizing compounds with pyrazine rings (Hassan et al., 2014).
Molecular Structure Analysis
Determining the molecular structure of complex organic compounds is crucial for understanding their chemical properties and potential applications. Techniques such as NMR spectroscopy, X-ray diffraction analysis, and mass spectrometry are commonly used. For instance, the structure of N-methyl derivatives of pyrazolo[1,5-a]pyrimidines was elucidated using NMR spectroscopy and confirmed by X-ray structure analysis (Chimichi et al., 1996).
科学的研究の応用
Synthesis and Characterization
Research efforts have been dedicated to synthesizing and characterizing novel derivatives of pyrazole and isoxazole, highlighting the versatility of these heterocyclic compounds in organic synthesis. For instance, studies have detailed the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, exploring their structural properties through spectral data and elemental analysis (Hassan, Hafez, & Osman, 2014). Similarly, research on substituted pyrazolo[1,5-a]pyrimidines elucidated reaction mechanisms using NMR spectroscopy and X-ray diffraction analysis, contributing to our understanding of their chemical behavior (Chimichi et al., 1996).
Cytotoxicity and Biological Applications
Some studies have evaluated the cytotoxic and antimicrobial activities of new pyrazole and isoxazole derivatives. For example, certain new synthesized pyrazole and pyrazolopyrimidine derivatives were screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showcasing the potential of these compounds in medicinal chemistry and drug design (Desenko et al., 1998). Another study focused on the antimicrobial activity of heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole, indicating significant biological activities that could be harnessed for developing new antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).
Chemical Reactivity and Mechanisms
Other investigations have delved into the reactivity of pyrazine and isoxazole derivatives under various conditions, providing insights into their potential applications in organic synthesis and material science. For example, research on the cyclocondensation reactions of certain triazolopyrimidines with hydrazine and hydroxylamine has expanded the repertoire of available synthetic methods for constructing complex heterocyclic structures, which are essential in the development of pharmaceuticals and agrochemicals (Martins et al., 2003).
特性
IUPAC Name |
1-[(4aR,7aS)-1-(2-methoxyethyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-2-(3-methyl-1,2-oxazol-5-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O5S/c1-11-7-12(23-16-11)8-15(19)18-4-3-17(5-6-22-2)13-9-24(20,21)10-14(13)18/h7,13-14H,3-6,8-10H2,1-2H3/t13-,14+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAGMYWYDUIPTD-KGLIPLIRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CC(=O)N2CCN(C3C2CS(=O)(=O)C3)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1)CC(=O)N2CCN([C@H]3[C@@H]2CS(=O)(=O)C3)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4aR*,7aS*)-1-(2-methoxyethyl)-4-[(3-methylisoxazol-5-yl)acetyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。